molecular formula C24H35ClN2O2 B5134199 2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride

2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride

Cat. No.: B5134199
M. Wt: 419.0 g/mol
InChI Key: PSCHSFCEMNSSHB-UHFFFAOYSA-N
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Description

2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of an adamantyl group attached to a phenoxy moiety, which is further linked to an ethanone group substituted with an ethylpiperazinyl group. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the preparation of 4-(1-adamantyl)phenol, which is then reacted with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy intermediate.

    Substitution with Piperazine: The phenoxy intermediate is then subjected to nucleophilic substitution with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product.

    Formation of Hydrochloride Salt: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenoxy and piperazine moieties can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenoxy or piperazine derivatives.

Scientific Research Applications

2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, enhancing binding affinity and selectivity. The phenoxy and piperazine moieties contribute to the compound’s overall pharmacophore, facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1-adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride
  • 1-(1-adamantyl)-2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethanone

Uniqueness

2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone stands out due to its unique combination of adamantyl, phenoxy, and piperazine groups, which confer distinct physicochemical properties and biological activities. Its structural features allow for versatile modifications, making it a valuable compound in various research domains.

Properties

IUPAC Name

2-[4-(1-adamantyl)phenoxy]-1-(4-ethylpiperazin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2.ClH/c1-2-25-7-9-26(10-8-25)23(27)17-28-22-5-3-21(4-6-22)24-14-18-11-19(15-24)13-20(12-18)16-24;/h3-6,18-20H,2,7-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCHSFCEMNSSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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